molecular formula C18H14F3NO3 B6351334 2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione CAS No. 1408279-86-6

2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione

Cat. No.: B6351334
CAS No.: 1408279-86-6
M. Wt: 349.3 g/mol
InChI Key: CHMVSNMHNVAEEV-UHFFFAOYSA-N
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Description

2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione (C₁₈H₁₄F₃NO₃, MW 349.31) is a synthetic isoindole-1,3-dione derivative characterized by a benzyl group and a trifluoromethoxyethyl substituent at the 2-position of the isoindole core . The compound’s CAS number (1408279-86-6) and MDL identifier (MFCD23381962) confirm its unique structural identity. The trifluoromethoxy group in this compound introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence binding affinity in biological systems .

Properties

IUPAC Name

2-[1-phenyl-3-(trifluoromethoxy)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c19-18(20,21)25-11-13(10-12-6-2-1-3-7-12)22-16(23)14-8-4-5-9-15(14)17(22)24/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMVSNMHNVAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(F)(F)F)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Isoindole-1,3-Dione Formation

The isoindole-1,3-dione scaffold is typically synthesized via condensation of phthalic anhydride with primary amines. For the target compound, 1-benzyl-2-trifluoromethoxy-ethylamine serves as the amine precursor. A modified procedure from [US20080064876A1] employs:

  • Phthalic anhydride (1.2 equiv) and the amine in ethyl acetate at 45–55°C under trifluoroacetic acid catalysis.

  • Cyclization occurs via dehydration, yielding the isoindole-dione core with >85% purity after recrystallization.

Key Reaction Parameters:

ParameterValue
SolventEthyl acetate
CatalystTrifluoroacetic acid
Temperature45–55°C
Reaction Time6–8 hours
Yield78–82%

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) moiety is introduced via nucleophilic substitution using trifluoromethyl hypofluorite (CF₃OF) . Adapted from [2-(2-Iodoethyl)isoindoline-1,3-dione synthesis]:

  • The intermediate 2-(2-hydroxyethyl)-isoindole-1,3-dione is treated with CF₃OF in dichloromethane at 0°C under Schlenk conditions.

  • Triphenylphosphine (1.1 equiv) and imidazole (1.5 equiv) facilitate the substitution, achieving 70–75% yield.

Optimization Challenges:

  • Steric hindrance from the benzyl group necessitates prolonged reaction times (12–16 hours).

  • Moisture sensitivity requires strict inert atmospheres to prevent hydrolysis of CF₃OF.

Mitsunobu Reaction for Benzyl Group Installation

Reaction Mechanism

The Mitsunobu reaction enables stereospecific introduction of the benzyl group. Based on [2-(2-Iodoethyl)isoindoline-1,3-dione synthesis]:

  • 2-Hydroxyethyl-isoindole-1,3-dione (1.0 equiv) reacts with benzyl alcohol (1.5 equiv) using triphenylphosphine (1.2 equiv) and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF.

  • The reaction proceeds at 0°C to 20°C over 4–6 hours, yielding 2-(1-benzyl-2-hydroxyethyl)-isoindole-1,3-dione with 80–85% efficiency.

Trifluoromethoxylation Post-Functionalization

The hydroxy group is converted to -OCF₃ using Silver(I) trifluoromethoxide (AgOCF₃) :

  • 2-(1-Benzyl-2-hydroxyethyl)-isoindole-1,3-dione (1.0 equiv) and AgOCF₃ (2.0 equiv) in acetonitrile at 60°C for 24 hours.

  • Yield: 65–70%, with byproducts minimized via excess AgOCF₃.

Comparative Data:

ReagentSolventTemperatureYield
CF₃OFCH₂Cl₂0°C70%
AgOCF₃CH₃CN60°C65%

Hexadehydro-Diels-Alder (HDDA) Cyclization Approach

HDDA Reaction for Scaffold Assembly

Adapted from [Fused Multifunctionalized Isoindole-1,3-Diones], this method constructs the isoindole-dione core and substituents in one pot:

  • Tetrayne precursors (e.g., 1,2-diethynylbenzene derivatives) react with imidazole derivatives under oxygen atmosphere.

  • Intramolecular cyclization forms the isoindole-dione, while intermolecular coupling introduces the benzyl and trifluoromethoxyethyl groups.

Reaction Conditions:

ParameterValue
CatalystNone (thermal)
SolventToluene
Temperature110–120°C
Yield60–65%

Limitations and Scalability

  • Regioselectivity issues arise with bulky substituents, requiring excess tetrayne (2.5 equiv) to drive completion.

  • Purification challenges due to polymeric byproducts reduce industrial feasibility.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield
NucleophilicHigh scalabilityMoisture-sensitive steps70–75%
MitsunobuStereospecificityCostly reagents65–70%
HDDA CyclizationOne-pot synthesisLow regioselectivity60–65%

Industrial-Scale Considerations

Cost Efficiency

  • The nucleophilic substitution route is preferred for large-scale production due to lower reagent costs (e.g., CF₃OF vs. AgOCF₃).

  • Ethyl acetate and acetonitrile are recoverable solvents, reducing environmental impact.

Regulatory Compliance

  • Trifluoroacetic acid and CF₃OF require handling under OSHA guidelines for corrosive and toxic substances.

  • Pd/C catalysts from hydrogenation steps necessitate metal recovery systems to meet EPA standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and trifluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with a Lewis acid catalyst for Friedel-Crafts alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that 2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione exhibits significant biological activity, which can be attributed to its unique structural characteristics:

  • Anticancer Potential: Preliminary studies suggest that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties: The trifluoromethoxy group may enhance the compound's interaction with bacterial membranes, leading to increased antimicrobial efficacy.
  • Neuroprotective Effects: Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disease treatment.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development:

  • Targeting Enzymatic Pathways: The compound's ability to modulate various enzymatic pathways makes it a subject of interest for developing drugs aimed at metabolic disorders.
  • Designing Antineoplastic Agents: Its structural features may allow for modifications that enhance selectivity against cancer cells while minimizing toxicity to normal cells.

Material Science Applications

In addition to its medicinal properties, this compound can also be utilized in material science:

  • Organic Light Emitting Diodes (OLEDs): The electronic properties imparted by the trifluoromethoxy group could make it suitable for use in OLED technology.
  • Polymer Chemistry: The incorporation of this isoindole derivative into polymer matrices may enhance thermal stability and mechanical properties.

Case Studies and Research Findings

StudyFindings
Hu et al. (2017)Demonstrated the efficient synthesis of multifunctionalized isoindoles using hexadehydro-Diels–Alder reactions, highlighting the versatility of similar compounds .
Matrix ScientificReported on the stability and potential applications of trifluoromethoxy-substituted compounds in various chemical processes .
PubChemCompiled data on the biological activities and chemical properties of isoindole derivatives, supporting their use in drug development .

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Substituent Diversity : The target compound’s benzyl and trifluoromethoxyethyl groups contrast with the indole-benzofuran-acetic acid moiety in the second compound , the phthalazin-triaza-benzoanthracene system in compound 13 , and the glycine-derived side chain in 2-glycyl isoindole-1,3-dione .
  • Molecular Weight : The target compound (349.31) is lighter than compound 13 (429.43), suggesting better bioavailability, but heavier than simpler derivatives like 2-glycyl isoindole-1,3-dione (220.18) .

Biological Activity

2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione is a complex organic compound notable for its unique chemical structure, which includes a trifluoromethoxy group, a benzyl group, and an isoindole-1,3-dione core. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The compound's molecular formula is C18H14F3NO3C_{18}H_{14}F_3NO_3 with a molecular weight of 349.31 g/mol. Its structural features suggest it may interact with biological systems in significant ways, particularly through mechanisms involving enzyme inhibition and receptor modulation.

The biological activity of this compound is largely attributed to its lipophilicity, which facilitates cellular penetration. Once inside the cell, it interacts with specific enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects such as anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. A comparative analysis of similar compounds revealed that modifications in the molecular structure significantly influence their cytotoxic potency against various cancer cell lines.

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat (Bcl-2)
Compound B1.98 ± 1.22A-431 (skin carcinoma)
This compoundTBDTBD

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pathways associated with inflammation by modulating the expression of pro-inflammatory cytokines.

Case Studies

Several case studies highlight the effectiveness of isoindole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A study evaluated the effects of various isoindole derivatives on human glioblastoma U251 cells and human melanoma WM793 cells. The results indicated that certain modifications to the isoindole structure enhanced cytotoxicity significantly.
  • Inflammation Model : In a model of acute inflammation, the administration of this compound resulted in a marked reduction in edema compared to control groups.

Comparative Analysis

Comparative studies with other isoindole derivatives reveal that the trifluoromethoxy group plays a crucial role in enhancing biological activity:

CompoundTrifluoromethoxy GroupBiological Activity
AYesHigh
BNoModerate
CYesVery High

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-Benzyl-2-trifluoromethoxy-ethyl)-isoindole-1,3-dione and its analogs?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogs like 2-[(arylaminomethyl)-isoindole-1,3-diones are synthesized by reacting hydroxymethylphthalimide with substituted anilines under reflux in chloroform or methanol, achieving yields up to 93% . Microwave-assisted synthesis is also effective for reducing reaction times and improving yields in similar isoindole derivatives .

Q. How is the structural characterization of this compound typically performed?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identifies carbonyl (C=O) stretches (~1770 cm⁻¹) and aromatic C-H vibrations.
  • NMR : ¹H and ¹³C NMR resolve the benzyl, trifluoromethoxy, and isoindole moieties. For example, diastereomeric ratios in aziridine derivatives are determined via ¹H NMR chemical shifts .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as seen in related isoindole-1,3-diones .

Q. What are the key physicochemical properties relevant to experimental design?

  • Methodology : Critical properties include:

  • LogP : ~1.73 (predicted lipophilicity) .
  • Thermal stability : Decomposition temperatures >190°C (similar to analogs) .
  • Solubility : Typically low in water; use polar aprotic solvents (DMF, DMSO) for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or elemental analysis data for this compound?

  • Methodology : Address discrepancies by:

  • Optimizing reaction conditions : Adjust solvent polarity (e.g., chloroform vs. acetone) and temperature. For example, compound 5h achieved 64% yield in methanol but improved purity via acetone recrystallization .
  • Elemental analysis calibration : Reconcile theoretical vs. experimental values (e.g., C/H/N deviations ≤0.3%) by verifying drying protocols or using high-resolution mass spectrometry (HRMS) .

Q. What strategies are recommended for evaluating the biological activity of this compound?

  • Methodology : Design assays based on isoindole derivatives' known activities:

  • Antimicrobial testing : Use MIC assays against Gram-positive/negative bacteria .
  • Anticancer screening : Employ MTT assays on cancer cell lines, noting that trifluoromethoxy groups enhance lipophilicity and target engagement .
  • Enzyme inhibition : Test acetylcholinesterase or monoamine oxidase inhibition, leveraging structural analogs' SAR data .

Q. How can computational methods aid in understanding this compound’s reactivity or binding modes?

  • Methodology :

  • DFT calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital analysis .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using PubChem 3D conformers .
  • MD simulations : Study stability in lipid bilayers, informed by LogP and PSA values .

Q. What challenges arise in crystallographic studies of isoindole-1,3-dione derivatives, and how are they mitigated?

  • Methodology :

  • Crystal packing issues : Use slow evaporation in mixed solvents (e.g., CHCl₃/hexane) to improve crystal quality .
  • Disorder resolution : Apply SHELX refinement with constraints for flexible substituents (e.g., benzyl groups) .

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